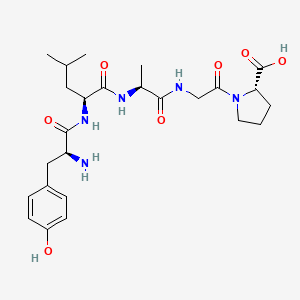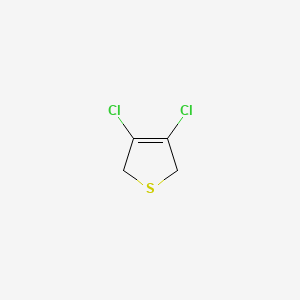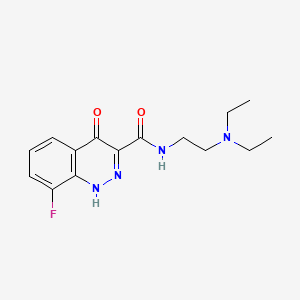
L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine is a tetrapeptide composed of the amino acids tyrosine, proline, tryptophan, and phenylalanine. This compound is known for its potential biological activities and is often studied in the context of peptide research. It has a molecular formula of C34H38N6O5 and a molecular weight of approximately 610.71 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS methodology. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds .
Applications De Recherche Scientifique
L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies to develop new synthetic methodologies.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine: Another tetrapeptide with similar amino acid composition but different biological activities.
L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalaninamide: A closely related compound with an amide group at the C-terminus, which can affect its stability and activity
Uniqueness
L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine is unique due to its specific sequence and the presence of aromatic amino acids, which can influence its binding properties and biological activities. Its combination of tyrosine, proline, tryptophan, and phenylalanine residues provides a distinct structural and functional profile compared to other peptides .
Propriétés
Numéro CAS |
213768-42-4 |
|---|---|
Formule moléculaire |
C34H37N5O6 |
Poids moléculaire |
611.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C34H37N5O6/c35-26(17-22-12-14-24(40)15-13-22)33(43)39-16-6-11-30(39)32(42)37-28(19-23-20-36-27-10-5-4-9-25(23)27)31(41)38-29(34(44)45)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,36,40H,6,11,16-19,35H2,(H,37,42)(H,38,41)(H,44,45)/t26-,28-,29-,30-/m0/s1 |
Clé InChI |
AAIFLSQNHRUBOD-SYKYGTKKSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)
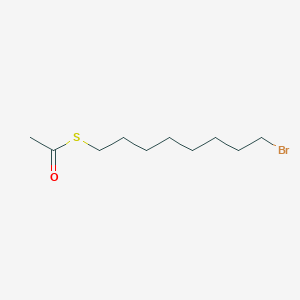

![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)
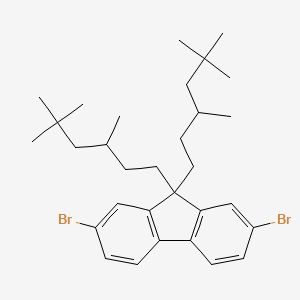

![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
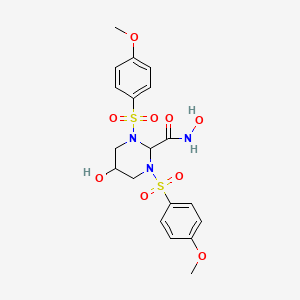
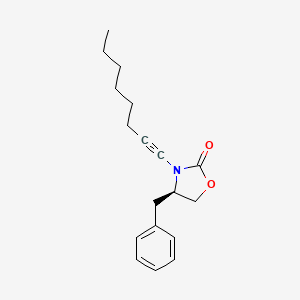
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
